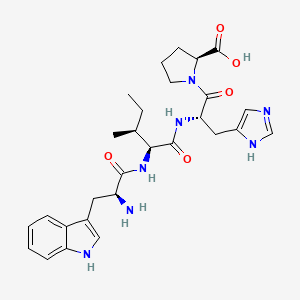

L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

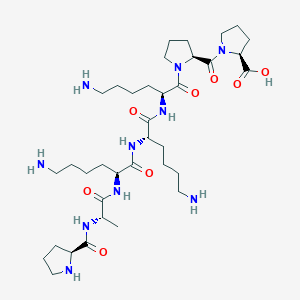

L-Triptofílico-L-isoleucil-L-histidil-L-prolina es un tetrapéptido compuesto por los aminoácidos L-triptófano, L-isoleucina, L-histidina y L-prolina. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos como la medicina y la bioquímica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de L-Triptofílico-L-isoleucil-L-histidil-L-prolina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos generales incluyen:

Acoplamiento: El grupo carboxilo del aminoácido entrante se activa utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) y se acopla al grupo amino de la cadena peptídica en crecimiento.

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA) o reactivos similares.

Escisión: El péptido completo se escinde de la resina utilizando un cóctel de escisión, que a menudo contiene TFA, agua y barrenderos como triisopropilsilano (TIS).

Métodos de producción industrial

La producción industrial de L-Triptofílico-L-isoleucil-L-histidil-L-prolina puede implicar SPPS a gran escala o síntesis en fase de solución. La elección del método depende de la escala deseada, la pureza y las consideraciones de coste. Los sintetizadores de péptidos automatizados se utilizan comúnmente para racionalizar el proceso y garantizar la coherencia.

Análisis de las reacciones químicas

Tipos de reacciones

L-Triptofílico-L-isoleucil-L-histidil-L-prolina puede sufrir diversas reacciones químicas, incluidas:

Oxidación: El anillo indol del L-triptófano se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden dirigirse al anillo imidazol de la L-histidina utilizando agentes como el borohidruro de sodio.

Sustitución: El péptido puede sufrir reacciones de sustitución, particularmente en las cadenas laterales de los aminoácidos.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)

Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4)

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y de los reactivos utilizados. Por ejemplo, la oxidación del anillo indol puede producir derivados de oxindol, mientras que la reducción del anillo imidazol puede producir análogos de histidina reducidos.

Análisis De Reacciones Químicas

Types of Reactions

L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline can undergo various chemical reactions, including:

Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the imidazole ring of L-histidine using agents like sodium borohydride.

Substitution: The peptide can undergo substitution reactions, particularly at the side chains of the amino acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of the imidazole ring may produce reduced histidine analogs.

Aplicaciones Científicas De Investigación

L-Triptofílico-L-isoleucil-L-histidil-L-prolina tiene varias aplicaciones de investigación científica:

Bioquímica: Utilizado como un péptido modelo para estudiar el plegamiento y las interacciones de las proteínas.

Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y antimicrobianas.

Química: Utilizado en el desarrollo de catalizadores y sensores basados en péptidos.

Industria: Empleado en la producción de materiales y recubrimientos basados en péptidos.

Mecanismo De Acción

El mecanismo de acción de L-Triptofílico-L-isoleucil-L-histidil-L-prolina implica su interacción con dianas moleculares y vías específicas. El anillo indol del L-triptófano puede interactuar con varios receptores, mientras que el anillo imidazol de la L-histidina puede participar en la coordinación de iones metálicos y la catálisis enzimática. El residuo de prolina contribuye a la estabilidad conformacional del péptido.

Comparación Con Compuestos Similares

Compuestos similares

Leuprolide: Un oligopéptido que comprende residuos de piroglutamil, histidil, triptofil, seril, tirosil, D-leucil, leucil, arginil y N-etilprolinamida.

Histrelin: Un análogo sintético de la hormona liberadora de gonadotropina con mayor potencia.

Singularidad

L-Triptofílico-L-isoleucil-L-histidil-L-prolina es único debido a su secuencia específica y combinación de aminoácidos, que confieren actividades biológicas y propiedades químicas distintas

Propiedades

Número CAS |

676604-78-7 |

|---|---|

Fórmula molecular |

C28H37N7O5 |

Peso molecular |

551.6 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C28H37N7O5/c1-3-16(2)24(34-25(36)20(29)11-17-13-31-21-8-5-4-7-19(17)21)26(37)33-22(12-18-14-30-15-32-18)27(38)35-10-6-9-23(35)28(39)40/h4-5,7-8,13-16,20,22-24,31H,3,6,9-12,29H2,1-2H3,(H,30,32)(H,33,37)(H,34,36)(H,39,40)/t16-,20-,22-,23-,24-/m0/s1 |

Clave InChI |

HKMNBQBOSXOGJK-GDSDNQIASA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)

![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)

![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)

![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)

![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)

![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)

![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)

![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)

![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)